molecular formula C7H11N3O2 B13275335 6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13275335
M. Wt: 169.18 g/mol
InChI Key: IAHPJCFQIPZZIY-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of dihydropyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
  • 6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Uniqueness

6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-hydroxy-5-methyl-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-4-6(11)9-5(3-8-2)10-7(4)12/h8H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

IAHPJCFQIPZZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CNC)O

Origin of Product

United States

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